N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
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Overview
Description
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a nitro group, and a phenylethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N~4~-benzyl-N~2~-sec-butyl-5-nitro-2,4,6-pyrimidinetriamine
- N~4~-benzyl-N~2~-phenyl-2,4,6-pyrimidinetriamine
Uniqueness
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenylethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities.
Properties
CAS No. |
840455-36-9 |
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Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-N-benzyl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O2/c20-17-16(25(26)27)18(22-13-15-9-5-2-6-10-15)24-19(23-17)21-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H4,20,21,22,23,24) |
InChI Key |
PRZUSXVVZLXRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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